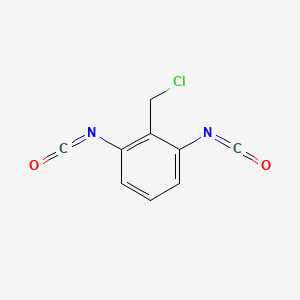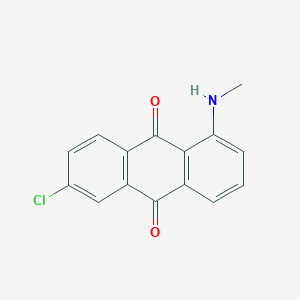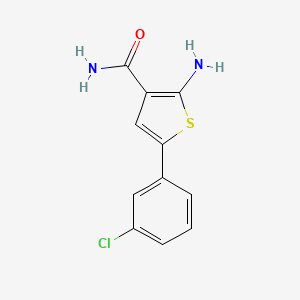![molecular formula C11H14N2O5S B14601818 Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester CAS No. 61006-28-8](/img/structure/B14601818.png)
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester is a complex organic compound It is characterized by its unique structure, which includes an acetic acid moiety linked to a phenyl group substituted with an aminosulfonyl group and an oxo group, and an esterified isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with an appropriate alcohol, followed by the introduction of the aminosulfonyl and oxo groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context of its use, such as inhibiting enzyme activity or modifying protein structures.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-phenylethyl ester: Similar in structure but lacks the aminosulfonyl and oxo groups.
Acetic acid, phenethyl ester: Another related compound with a simpler structure.
Uniqueness
The presence of the aminosulfonyl and oxo groups in acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester distinguishes it from similar compounds
Propiedades
Número CAS |
61006-28-8 |
|---|---|
Fórmula molecular |
C11H14N2O5S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
propan-2-yl 2-oxo-2-(2-sulfamoylanilino)acetate |
InChI |
InChI=1S/C11H14N2O5S/c1-7(2)18-11(15)10(14)13-8-5-3-4-6-9(8)19(12,16)17/h3-7H,1-2H3,(H,13,14)(H2,12,16,17) |
Clave InChI |
GVTVMHHNKJYYLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=O)NC1=CC=CC=C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)


![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)




![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)

![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

